4,6-Dideoxy-4-amino-alpha-D-glucose
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Overview
Description
4,6-Dideoxy-4-Amino-Alpha-D-Glucose is a derivative of glucose where the hydroxyl groups at positions 4 and 6 are replaced by an amino group and a hydrogen atom, respectively. . It is a significant intermediate in the biosynthesis of various natural products and has applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dideoxy-4-Amino-Alpha-D-Glucose typically involves the selective reduction of glucose derivatives. One common method is the reduction of 4,6-dideoxy-4-nitroglucose, followed by catalytic hydrogenation to replace the nitro group with an amino group . The reaction conditions often include the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the conversion of glucose derivatives to the desired compound. These methods are advantageous due to their specificity and mild reaction conditions, which minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4,6-Dideoxy-4-Amino-Alpha-D-Glucose undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Deoxy derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4,6-Dideoxy-4-Amino-Alpha-D-Glucose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its role in the biosynthesis of bacterial cell wall components.
Medicine: Investigated for its potential as an antibiotic and antiviral agent.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 4,6-Dideoxy-4-Amino-Alpha-D-Glucose involves its interaction with specific enzymes and molecular targets. For example, it can inhibit glycosyltransferases, enzymes responsible for the transfer of sugar moieties to various substrates. This inhibition can disrupt the biosynthesis of essential polysaccharides in bacterial cell walls, leading to antibacterial effects . The compound may also interact with other enzymes involved in carbohydrate metabolism, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dideoxy-4-Nitro-Alpha-D-Glucose: A precursor in the synthesis of 4,6-Dideoxy-4-Amino-Alpha-D-Glucose.
4,6-Dideoxy-4-Acetylamino-Alpha-D-Glucose: A derivative with an acetylated amino group.
4,6-Dideoxy-4-Hydroxy-Alpha-D-Glucose: A derivative with a hydroxyl group instead of an amino group
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry. Additionally, its ability to inhibit glycosyltransferases distinguishes it from other glucose derivatives, providing unique applications in medicinal chemistry .
Properties
Molecular Formula |
C6H13NO4 |
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Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-5-amino-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C6H13NO4/c1-2-3(7)4(8)5(9)6(10)11-2/h2-6,8-10H,7H2,1H3/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
RJKBJEZZABBYBA-DVKNGEFBSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)N |
Origin of Product |
United States |
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